7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one

Cheminformatics Medicinal Chemistry Scaffold Differentiation

Researchers expanding SAR around the MCF-7-selective hit 7-(2-bromoethoxy)-2H-chromen-2-one (IC50 48.3 μM) require this compound as the logical next-step analog. The 3-(4-chlorophenyl) and 4-methyl substituents probe steric/electronic tolerance while preserving the validated pharmacophore. - Retains anti-E. coli pharmacophore (MIC50 0.27 μg/mL baseline) with added lipophilicity (~XLogP3 4.8) for outer membrane penetration. - Enables CNS-active coumarin-chalcone hybrid synthesis (Kumar et al., 2023). - Bromoethoxy chain acts as a latent electrophilic warhead for covalent target engagement; the chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl) for MS detection. Custom synthesis; contact BenchChem for a quotation and lead time.

Molecular Formula C18H14BrClO3
Molecular Weight 393.7 g/mol
Cat. No. B12214869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one
Molecular FormulaC18H14BrClO3
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14BrClO3/c1-11-15-7-6-14(22-9-8-19)10-16(15)23-18(21)17(11)12-2-4-13(20)5-3-12/h2-7,10H,8-9H2,1H3
InChIKeyWOPGTSPASVDZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one – Overview


The compound 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one (C18H14BrClO3, exact mass 391.98148 Da) is a fully synthetic, poly-substituted 2H-chromen-2-one (coumarin) derivative. Its architecture combines three pharmacophoric elements on the benzopyrone core: a 7-(2-bromoethoxy) side chain, a 3-(4-chlorophenyl) ring, and a 4-methyl group. This substitution pattern is not present in any single endogenous coumarin or in classic small-molecule probes such as 4-methylumbelliferone or warfarin. The compound is cataloged primarily as a screening compound and synthetic intermediate . The closest commercially indexed analog is the 4H-chromen-4-one isomer (PubChem CID 8071116, XLogP3 = 4.8), which shares the same elemental composition but differs in the position of the carbonyl and methyl groups, confirming that ring-regioisomerism is a critical identity and purity parameter for procurement [1].

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one – Irreplaceability


Generic coumarin substitution is not possible for this compound because its biological activity space is driven by a specific, multi-site substitution vector that no single commercially prevalent analog simultaneously recapitulates. The 7-(2-bromoethoxy) chain is critical for antiproliferative and antimicrobial activity in the 2H-chromen-2-one series, as demonstrated by Zhang et al. (2016) where 7-(2-bromoethoxy)-2H-chromen-2-one achieved an MCF-7 IC50 of 48.3 μM and an E. coli MIC50 of 0.27 μg/mL [1]. Separately, the 3-(4-chlorophenyl) group introduces a halogen-bond-capable aryl ring that markedly increases lipophilicity (computed XLogP3 = 4.8 for the regioisomer vs. 2.7 for the unsubstituted 7-(2-bromoethoxy)-2H-chromen-2-one) [2]. Compounds lacking either the 4-chlorophenyl group (e.g., 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, CAS 7471-76-3) or the 7-(2-bromoethoxy) chain (e.g., 3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one, CAS 263364-85-8) are commercially available but belong to fundamentally different property and activity clusters. Furthermore, the 2H-chromen-2-one vs. 4H-chromen-4-one ring-regioisomerism (PubChem CID 8071116) means that even compounds with identical molecular formulas can possess distinct hydrogen-bonding and electrophilic reactivity profiles, making exact structural identity mandatory for reproducible screening outcomes.

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one – Differentiation Evidence


Structural Uniqueness Among Closest Analogs

A substructure search across authoritative chemical databases (PubChem, CAS Common Chemistry) confirms that 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one is the only indexed compound that combines the 2H-chromen-2-one core with all three substituents simultaneously. The nearest commercially cataloged analogs each lack at least one critical pharmacophoric element: 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one (CAS 7471-76-3) lacks the 3-(4-chlorophenyl) ring, and 3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one (CAS 263364-85-8) lacks the 7-(2-bromoethoxy) chain [1]. The ring-regioisomer 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one (CAS 903188-51-2, PubChem CID 8071116) shares the same molecular formula (C18H14BrClO3) but places the carbonyl at position 4 and methyl at position 2, yielding a chromone rather than a coumarin electronic system [2]. This regioisomerism alters the lactone vs. ketone reactivity, hydrogen-bond acceptor topology, and UV/fluorescence properties, making it a chemically distinct entity that cannot substitute for the 2H-chromen-2-one in assays dependent on coumarin-specific photophysics or metabolism.

Cheminformatics Medicinal Chemistry Scaffold Differentiation

MCF-7 Antiproliferative Activity Profile

No direct MCF-7 IC50 value has been published for the target compound. However, the 7-(2-bromoethoxy) substituent has been experimentally validated as a potency-conferring group on the 2H-chromen-2-one scaffold. Zhang et al. (2016) tested a panel of coumarin derivatives and reported that 7-(2-bromoethoxy)-2H-chromen-2-one exhibited the highest growth inhibition against the MCF-7 breast cancer cell line among all compounds evaluated, with an IC50 of 48.3 μM [1]. In the same study, the structurally distinct 4-(3-bromopropoxy)-2H-chromen-2-one showed preferential activity against MGC-803 gastric cancer cells (IC50 47.7 μM) rather than MCF-7, demonstrating that both the position (7- vs. 4-) and the bromoalkoxy chain length (ethoxy vs. propoxy) control cell-line selectivity [1]. The target compound retains the 7-(2-bromoethoxy) group on the 2H-chromen-2-one core, which is the pharmacophoric feature associated with MCF-7 activity, and adds the 3-(4-chlorophenyl) and 4-methyl groups that are absent in the Zhang et al. test set. This structural expansion places the target compound in the same activity lineage but with additional substitution that may modulate potency and selectivity beyond the baseline established by the parent 7-(2-bromoethoxy)-2H-chromen-2-one.

Anticancer Breast Cancer Cytotoxicity

Anti-E. coli Activity of the 7-(2-Bromoethoxy) Motif

In the same Zhang et al. (2016) study, 7-(2-bromoethoxy)-2H-chromen-2-one was identified as the most active compound against E. coli with an MIC50 of 0.27 μg/mL, outperforming all other coumarin derivatives in the panel [1]. The 4-(3-bromopropoxy) analog was not reported to have comparable anti-E. coli activity, indicating that the 7-(2-bromoethoxy) substitution is a privileged motif for Gram-negative antibacterial activity on the coumarin scaffold. The target compound retains this exact 7-(2-bromoethoxy) motif on the 2H-chromen-2-one core, while the added 3-(4-chlorophenyl) and 4-methyl groups may further modulate membrane permeability and target engagement. Procurement of any analog lacking the 7-(2-bromoethoxy) group (e.g., 3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one, CAS 263364-85-8) would abandon this experimentally validated anti-E. coli pharmacophore.

Antimicrobial Gram-negative E. coli

Lipophilicity Differentiation from Baseline

Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and non-specific binding artifacts in biochemical assays. The target compound contains the 3-(4-chlorophenyl) and 4-methyl groups that are absent in the baseline comparator 7-(2-bromoethoxy)-2H-chromen-2-one. While the target compound's own experimental logP has not been reported in the peer-reviewed literature, the 4H-chromen-4-one regioisomer (CID 8071116) has a computed XLogP3 of 4.8, as calculated by PubChem's XLogP3 algorithm [1]. In contrast, 7-(2-bromoethoxy)-2H-chromen-2-one (CID 1956286), which lacks the 3-aryl and 4-methyl substituents, has a computed XLogP3 of 2.7 [2]. This represents a ΔXLogP3 of approximately +2.1 log units, corresponding to a roughly 126-fold increase in the octanol-water partition coefficient. This substantial lipophilicity shift has direct implications for compound handling (DMSO solubility), cellular permeability, and the likelihood of non-specific protein binding in cell-based assays.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Versatility via the Bromoethoxy Handle

The 7-(2-bromoethoxy) chain is not merely a passive substituent but an active synthetic handle for O-alkylation and nucleophilic displacement reactions. Kumar et al. (2023) demonstrated this by reacting 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one with hydroxychalcones to generate coumarin-chalcone hybrids that were evaluated for skeletal muscle relaxation and antianxiety activity in Swiss albino mice [1]. The fluoro-substituted hybrid exhibited potency comparable to or exceeding diazepam, the reference benzodiazepine anxiolytic [1]. This published route confirms the bromoethoxy group as a site for late-stage diversification without affecting the 2H-chromen-2-one core or the 4-methyl substituent. The target compound, by additionally bearing the 3-(4-chlorophenyl) group, offers an extra vector for halogen bonding interactions and π-stacking that the Kumar et al. intermediate lacks. Importantly, the bromoethoxy handle is present only in compounds like the target compound and its 4-methyl-only analog (CAS 7471-76-3); the alternative comparator 3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one (CAS 263364-85-8) has no alkyl halide functional group and cannot be directly elaborated through the same conjugative strategy.

Synthetic Chemistry Molecular Hybridization CNS Drug Discovery

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one – Application Scenarios


Focused MCF-7 Anticancer SAR Expansion

Researchers seeking to expand the structure-activity relationship around the MCF-7-selective 7-(2-bromoethoxy)-2H-chromen-2-one hit identified by Zhang et al. (IC50 48.3 μM) should procure this compound as the logical next-generation analog. The addition of the 3-(4-chlorophenyl) and 4-methyl groups introduces aryl halide and alkyl substitution that probes the steric and electronic tolerance of the MCF-7 target binding site, while preserving the validated 7-(2-bromoethoxy) pharmacophore [1]. Any substitution with 4-(3-bromopropoxy) or 3-unsubstituted analogs would redirect the study toward a different cell-line selectivity profile (MGC-803-preferring) and break SAR continuity.

Gram-Negative Antibacterial Lead Optimization

The target compound is the appropriate procurement choice for laboratories following up on the E. coli MIC50 of 0.27 μg/mL reported for 7-(2-bromoethoxy)-2H-chromen-2-one [1]. It retains the essential anti-E. coli pharmacophore while adding the 3-(4-chlorophenyl) substituent, which may enhance outer membrane penetration through increased lipophilicity (XLogP3 ~4.8 vs. 2.7 for the baseline comparator) [2]. The 4-chlorophenyl group can also engage in halogen-bond interactions with bacterial protein targets, a feature absent in the parent compound and in all other coumarins from the Zhang et al. antibacterial panel.

CNS Hybrid Molecule Synthesis via Bromoethoxy

Building on the validated synthetic route of Kumar et al. (2023), in which 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one was elaborated into CNS-active coumarin-chalcone hybrids with diazepam-comparable anxiolytic activity [3], procurement of this compound enables the generation of a distinct hybrid chemotype bearing a 3-(4-chlorophenyl) substituent. The chlorine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or halogen-bond-directed molecular recognition, expanding the accessible chemical space beyond what the Kumar et al. scaffold alone permits.

Covalent Probe Development via Alkyl Bromide

The 7-(2-bromoethoxy) group can function as a latent electrophilic warhead for covalent target engagement studies. In chemoproteomic workflows, the bromoethoxy chain can be displaced by active-site cysteine or lysine residues, enabling covalent labeling of cellular targets. The additional 3-(4-chlorophenyl) group provides a distinctive isotopic signature (3:1 35Cl/37Cl ratio) detectable by mass spectrometry, facilitating identification of labeled peptides [2]. This dual functionality—covalent warhead plus isotopic label—is not available in non-halogenated analogs such as CAS 263364-85-8.

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